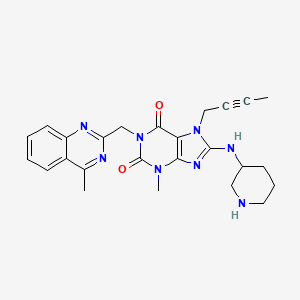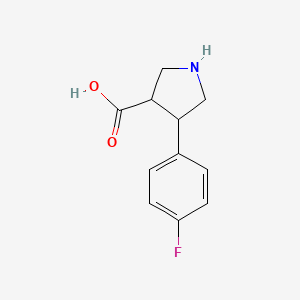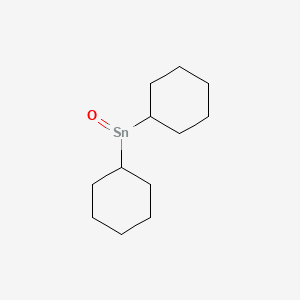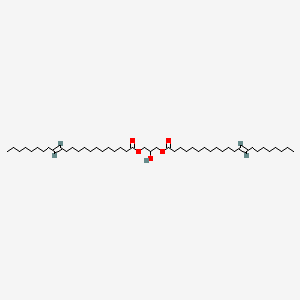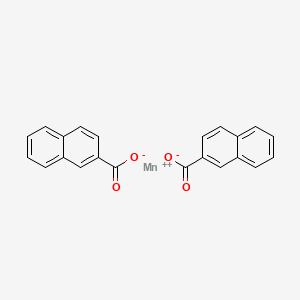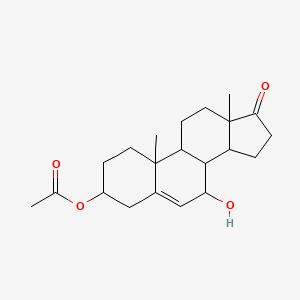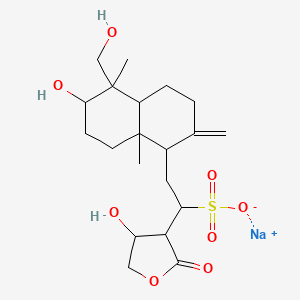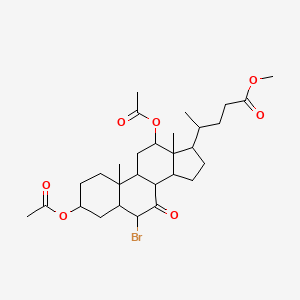![molecular formula C87H84N5O2+ B12321649 Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is a complex organic compound known for its significant biological activities. This compound is a type of cardenolide, a class of steroidal glycosides that are primarily found in plants and are known for their potent effects on the heart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves multiple steps, including glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants that naturally produce cardenolides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the steroid backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase enzyme.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardenolide with similar biological activities but different sugar moieties.
Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C87H84N5O2+ |
|---|---|
Poids moléculaire |
1231.6 g/mol |
InChI |
InChI=1S/C87H83N5O2/c1-18-89-24-7-5-4-6-23(24)85(94)91(18)22-14-12-21(13-15-22)84(93)90-88-16-19-8-10-20(11-9-19)83-87-81-75-69-59-47-39-31-27-25-26-29-33(31)41(47)51-45-37(29)38-30(26)34-32-28(25)36-35(27)43-49(39)57-63-53(43)54-44(36)50-40(32)48-42(34)52-46(38)56-55(45)67(61(51)69)77(81)78-68(56)62(52)70-60(48)66-58(50)64(54)72-71(63)79(73(75)65(57)59)86(87,17-92(83,2)3)80(72)74(66)76(70)82(78)87/h4-16,25-83H,17H2,1-3H3/p+1/b88-16+ |
Clé InChI |
KVUSBXKZRBZSDY-PVHWPNDESA-O |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


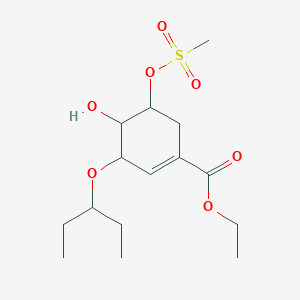
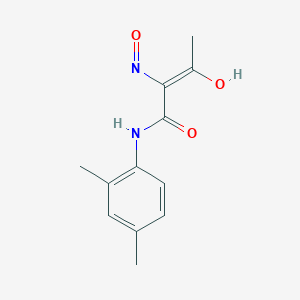
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
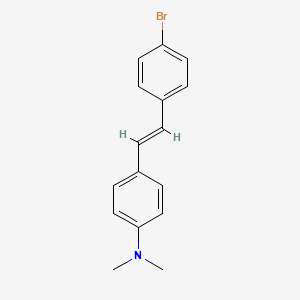
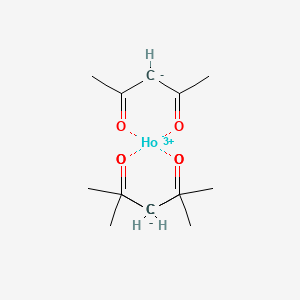
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/no-structure.png)
